molecular formula C11H7ClOS B062531 4-(2-Thienyl)Benzoyl Chloride CAS No. 181132-70-7

4-(2-Thienyl)Benzoyl Chloride

Cat. No.: B062531
CAS No.: 181132-70-7
M. Wt: 222.69 g/mol
InChI Key: WWIBCNCKODGBTI-UHFFFAOYSA-N
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Description

4-(2-Thienyl)Benzoyl Chloride is an organic compound that features a benzoyl chloride moiety attached to a thienyl group.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(2-Thienyl)Benzoyl Chloride may interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that thiazole derivatives can interact with target proteins in XenoAptamers, a type of DNA fragments containing additional letters (unnatural bases) that bind specifically to their target proteins . The interaction of this compound with these proteins could potentially influence the biochemical reactions in which these proteins are involved.

Cellular Effects

Thiazole derivatives, to which this compound belongs, have been reported to exhibit a range of pharmacological effects, including antimicrobial and antitumor activities . These effects suggest that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)Benzoyl Chloride typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)Benzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters and Amides: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Thiols: Produced via reduction reactions.

Scientific Research Applications

4-(2-Thienyl)Benzoyl Chloride has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-thiophen-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBCNCKODGBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379993
Record name 4-(2-Thienyl)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181132-70-7
Record name 4-(2-Thienyl)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 181132-70-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3 g of 4-(2-thienyl)benzoic acid and 30 ml of sulfonyl chloride is refluxed for 45 minutes and the solvent removed. The residue is dissolved in carbon tetrachloride and the solvent removed under vacuum (2-times) to give 4-(2-thienyl) benzoyl chloride. To a cooled (0° C.) solution of 2.0 g of 5,11-dihydro-10H-dibenz[b,e][1,4]diazepine and 7 ml of N,N-diisopropylethylamine in 30 ml of dichloromethane is added dropwise a solution of 3.15 g of 4-(2-thienyl)benzoyl chloride in 30 ml of dichloromethane. The mixture is stirred at room temperature for 16 hours and diluted with 50 ml of chloroform. The solution is washed with 30 ml each of water, 2N HCl, saturated NaHCO3, water and dried (Na2 SO4). The solvent is removed under vacuum and the residue (3.1 g) chromatographed on silica gel (column) with hexane-ethyl acetate (2:1) as eluent to give 1.8 g of solid, m.p. 114° C.-116° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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